![molecular formula C13H9N2NaO3S2 B2474253 Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate CAS No. 1264044-33-8](/img/structure/B2474253.png)
Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact molecular structure of “Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate” would require more specific information.Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific compound and the conditions. For instance, benzothiazole derivatives can undergo reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, etc .Scientific Research Applications
Synthesis and Crystal Structure
A sodium complex with relevance to Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate was synthesized and studied for its crystal structure. This complex was created using a reflux reaction of related chemicals and characterized by various analytical methods, revealing a unique 3D supramolecular architecture (Wang, 2018).
Synthesis of Derivatives and Fluorescent Probes
New derivatives of benzothiazole, closely related to this compound, have been synthesized for various applications. These include the synthesis of fluorescent probes, demonstrating that these compounds can be used in fluorescence studies and potentially in imaging applications (Bodke, Shankerrao, & Harishkumar, 2013).
Antibacterial and Antimicrobial Activities
Compounds structurally similar to this compound have been tested for their antibacterial and antimicrobial properties. These studies have shown significant activity against various microbial strains, indicating potential applications in developing new antimicrobial agents (Bhusari et al., 2008).
Surface Activity Studies
Research has been conducted on the surface activities of certain sulfonate compounds, related to this compound. These studies contribute to understanding the interactions of these compounds with different surfaces, which is crucial in various industrial and chemical processes (Hu, Zhu, Wang, & Cao, 2016).
Mechanism of Action
Target of Action
The primary target of Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .
Mode of Action
This compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . This disruption leads to downstream effects such as cell wall weakening and bacterial death .
Pharmacokinetics
tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The result of this compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacterium .
Action Environment
The action of this compound is influenced by the environment within the bacterial cell. Factors such as pH, temperature, and the presence of other metabolites can affect the compound’s efficacy . .
Future Directions
properties
IUPAC Name |
sodium;4-amino-3-(1,3-benzothiazol-2-yl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZKBYWDWULASB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N2NaO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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